molecular formula C20H17F2N3O3 B3003000 2,6-difluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 923173-71-1

2,6-difluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Katalognummer B3003000
CAS-Nummer: 923173-71-1
Molekulargewicht: 385.371
InChI-Schlüssel: TTXNUIPFUXMYTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2,6-difluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a fluorinated benzamide derivative. While the specific compound is not directly mentioned in the provided papers, similar fluorinated benzamides have been synthesized for use as neuroleptics and positron emission tomography (PET) imaging agents. These compounds are of interest due to their potential applications in medical imaging and therapy, particularly in the context of cancer and neurological disorders.

Synthesis Analysis

The synthesis of related fluorinated benzamide compounds involves multiple steps, starting from basic aromatic acids or alcohols. For instance, one paper describes the synthesis of a fluorinated benzamide neuroleptic starting from 3-(3,4-dimethoxyphenyl)-1-propanol, achieving an overall yield of 20-25% . Another paper reports the synthesis of a PET imaging agent from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in 9 steps with a 1% overall chemical yield . These syntheses involve complex reactions, including nucleophilic substitution and desmethylation, to introduce the fluorine atoms and other functional groups into the benzamide structure.

Molecular Structure Analysis

The molecular structure of fluorinated benzamides is characterized by the presence of fluorine atoms on the aromatic ring, which can significantly affect the molecule's electronic properties and reactivity. The presence of additional substituents, such as methoxy groups or sulfonamidio chains, further influences the molecular conformation and potential binding interactions with biological targets.

Chemical Reactions Analysis

Fluorinated benzamides undergo various chemical reactions during their synthesis and application. For example, radiosynthesis of fluorinated benzamides involves nucleophilic substitution reactions with no-carrier-added [18F]fluoride . The introduction of carbon-11 for PET imaging is achieved through O-[(11)C]methylation of a precursor molecule . These reactions are critical for the preparation of radiolabeled compounds used in medical imaging.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamides, such as solubility, stability, and specific activity, are crucial for their application as neuroleptics and imaging agents. The papers report specific activities of 900-1700 Ci/mmol and 800-1400 Ci/mmol for different fluorinated benzamides, indicating high radiochemical purity suitable for PET imaging . The synthesis and purification times are also important, with reported times of 120 minutes from end of bombardment (EOB) . These properties are essential for the practical use of these compounds in clinical and research settings.

Wissenschaftliche Forschungsanwendungen

1. Cancer Imaging

The compound 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, related to the chemical , was synthesized for potential use in PET imaging for B-Raf(V600E) in cancers. This indicates its application in cancer diagnostics and imaging (Wang et al., 2013).

2. Neuroleptic Activity

Studies on benzamides, closely related to the specified compound, have shown potential neuroleptic activities. These studies indicate that such compounds might have applications in the treatment of psychosis (Iwanami et al., 1981).

3. Antimicrobial Activity

Compounds structurally similar to 2,6-difluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide have been explored for their antimicrobial activities. These include benzamides that have demonstrated efficacy against various bacterial strains (Zadrazilova et al., 2015).

4. Enzyme Inhibition in Alzheimer's Disease

A compound structurally related to the specified chemical has been used in PET imaging for quantification of 5-HT(1A) receptor densities in Alzheimer's disease patients, suggesting its potential in studying brain diseases and conditions (Kepe et al., 2006).

5. Synthesis of Fluorinated Compounds

Research on the synthesis of 2-(3,3-difluoro-4-(silyloxy)but-1-en-1-yl)benzamides demonstrates the use of fluorinated molecules, such as 2,6-difluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, in pharmaceutical and agrochemical industries (Cui et al., 2023).

6. Development of Radioligands

Compounds in the same family as the one have been used to develop radioligands for acetylcholinesterase, an enzyme involved in neurodegenerative diseases, indicating their potential in neurology and pharmacology (Brown-Proctor et al., 1999).

7. Antibacterial Drug Development

2,6-Difluorobenzamides, related to the specified chemical, have been investigated for their potential as antibacterial drugs, especially in targeting bacterial cell division by inhibiting the protein FtsZ (Straniero et al., 2023).

Eigenschaften

IUPAC Name

2,6-difluoro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O3/c1-28-14-7-5-13(6-8-14)17-9-10-18(26)25(24-17)12-11-23-20(27)19-15(21)3-2-4-16(19)22/h2-10H,11-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXNUIPFUXMYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.